3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Catalog No.
S2645098
CAS No.
1005266-46-5
M.F
C25H22N2O4
M. Wt
414.461
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H...

CAS Number

1005266-46-5

Product Name

3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

IUPAC Name

3-(4-methoxyphenyl)-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Molecular Formula

C25H22N2O4

Molecular Weight

414.461

InChI

InChI=1S/C25H22N2O4/c1-16-7-6-10-19(15-16)26-24(28)21-22(17-11-13-20(30-2)14-12-17)27(31-23(21)25(26)29)18-8-4-3-5-9-18/h3-15,21-23H,1-2H3

InChI Key

KKYZGWYOTCYEST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

solubility

not available

3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the class of dihydropyrroloisoxazoles. This compound features a unique bicyclic structure that incorporates both a pyrrole and an isoxazole ring, which contributes to its diverse chemical properties and potential biological activities. The presence of multiple aromatic substituents, such as the 4-methoxyphenyl and m-tolyl groups, enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry.

The chemical reactivity of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can be attributed to its functional groups. Key reactions include:

  • Nucleophilic substitutions: The nitrogen atoms in the isoxazole ring can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Cycloaddition reactions: The compound may participate in 1,3-dipolar cycloadditions due to the presence of the nitrone moiety, which can react with various dipolarophiles.
  • Reduction reactions: The carbonyl groups in the dione structure are susceptible to reduction, allowing for the synthesis of alcohol derivatives.

Research indicates that compounds related to 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibit significant biological activities. These include:

  • Anticancer properties: Similar compounds have shown potential in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Antimicrobial activity: Some derivatives have demonstrated effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory effects: The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

The synthesis of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Starting materials such as substituted phenols and diketones undergo condensation to form the core pyrroloisoxazole structure.
  • Cyclization processes: The formation of the isoxazole ring can be achieved through cyclization reactions involving nitriles or nitroso compounds.
  • Functional group modifications: Post-synthesis modifications may include methylation or acylation to introduce methoxy or toluidine substituents.

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Studies on the interactions of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione with biological targets are essential for understanding its mechanism of action. These studies often involve:

  • Binding affinity assays: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular assays: Investigating its effects on cell viability and proliferation in various cancer cell lines.
  • In vivo studies: Assessing therapeutic efficacy and toxicity in animal models.

Several compounds share structural similarities with 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological Activity
3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazoleContains dichlorophenyl groupAnticancer
5-(4-methoxyphenyl)-2-phenyldihydro[3,4-d]isoxazoleLacks m-tolyl substitutionAntimicrobial
2-phenyldihydro[3,4-d]isoxazole derivativesSimplified structureModerate activity

The unique combination of substituents in 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole distinguishes it from these similar compounds by potentially enhancing its pharmacological profile and broadening its application spectrum.

XLogP3

4.4

Dates

Last modified: 08-16-2023

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